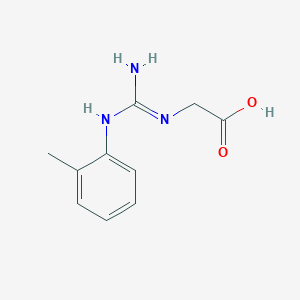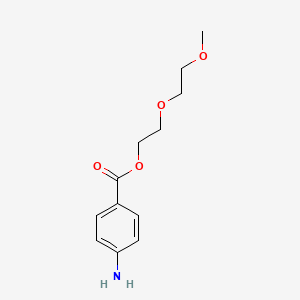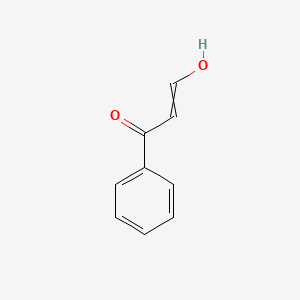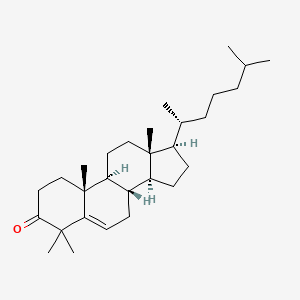
4,4-Dimethyl cholest-5-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl cholest-5-en-3-one is a synthetic derivative of cholesterol, characterized by the addition of two methyl groups at the 4th carbon position. This modification results in a compound with unique chemical and biological properties. It is often used in scientific research due to its structural similarity to cholesterol and its derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl cholest-5-en-3-one typically involves the methylation of cholest-5-en-3-one. One common method includes the use of methyl iodide and a strong base such as sodium hydride to introduce the methyl groups at the 4th carbon position . The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dimethyl cholest-5-en-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: this compound-26-oic acid.
Reduction: 4,4-Dimethyl cholest-5-en-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl cholest-5-en-3-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl cholest-5-en-3-one involves its interaction with various enzymes and receptors in the body. The compound can inhibit the activity of cholesterol oxidase, an enzyme involved in the metabolism of cholesterol . This inhibition leads to a decrease in the production of cholesterol-derived metabolites, affecting various biological pathways.
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Cholest-5-en-3-one: Lacks the methyl groups at the 4th position, resulting in different reactivity and biological activity.
4,4-Dimethyl cholest-5-en-3-ol: The reduced form of 4,4-Dimethyl cholest-5-en-3-one, with a hydroxyl group at the 3rd position instead of a ketone.
Eigenschaften
CAS-Nummer |
2220-42-0 |
|---|---|
Molekularformel |
C29H48O |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
(8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h14,19-24H,8-13,15-18H2,1-7H3/t20-,21+,22-,23+,24+,28-,29-/m1/s1 |
InChI-Schlüssel |
UKRMXWMCDFUMQY-KOVCEZANSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4(C)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


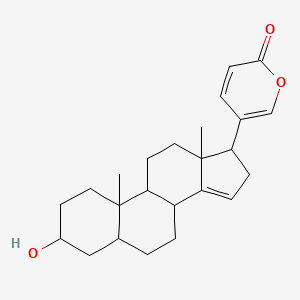
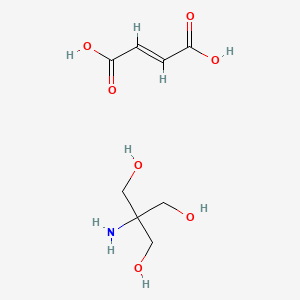
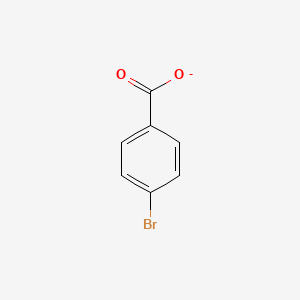
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)
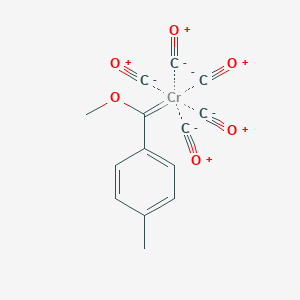

![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)

![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)
